(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features both isoquinoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and pyrazole intermediates separately, followed by their coupling.
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Isoquinoline Intermediate Synthesis
Starting Materials: 6,7-dimethoxy-1-tetralone.
Reaction Conditions: The tetralone undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline ring system.
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Pyrazole Intermediate Synthesis
Starting Materials: 1-methyl-3-phenyl-1H-pyrazole.
Reaction Conditions: The pyrazole can be synthesized via a condensation reaction between hydrazine and an appropriate diketone.
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Coupling Reaction
Reaction Conditions: The isoquinoline and pyrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted isoquinoline and pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or it may interact with receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanone: Similar structure with a different substitution pattern on the pyrazole ring.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-3-yl)methanone: Another isomer with a different substitution pattern.
Uniqueness
The unique combination of the isoquinoline and pyrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C22H23N3O3/c1-24-19(13-18(23-24)15-7-5-4-6-8-15)22(26)25-10-9-16-11-20(27-2)21(28-3)12-17(16)14-25/h4-8,11-13H,9-10,14H2,1-3H3 |
InChI Key |
YSGZSPYUICQZEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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